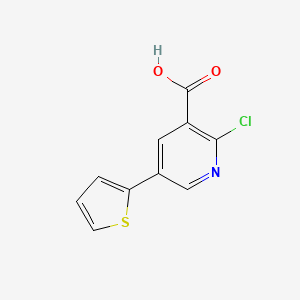

2-Chloro-5-(thiophen-2-YL)nicotinic acid

Description

The exact mass of the compound this compound, 95% is 238.9807773 g/mol and the complexity rating of the compound is 252. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-thiophen-2-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2S/c11-9-7(10(13)14)4-6(5-12-9)8-2-1-3-15-8/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBUUAZLCRBLZHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=C(N=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40686903 | |

| Record name | 2-Chloro-5-(thiophen-2-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40686903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865169-81-9 | |

| Record name | 2-Chloro-5-(thiophen-2-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40686903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Heterocyclic Chemistry Research

Heterocyclic chemistry is a vast and dynamic branch of organic chemistry, foundational to fields ranging from pharmaceuticals to materials science. numberanalytics.comnumberanalytics.com Heterocyclic compounds are ubiquitous in nature, forming the core structures of molecules essential to life, such as DNA, vitamins, and hormones. numberanalytics.comlifechemicals.com The continuous evolution of this field is driven by the demand for innovative solutions in medicine and technology. numberanalytics.com

Current research in heterocyclic chemistry is marked by several key trends. There is a significant emphasis on the development of novel and more efficient synthesis techniques. numberanalytics.comnumberanalytics.com Advances in transition metal-catalyzed cross-coupling reactions, for instance, have revolutionized the way chemists can construct complex heterocyclic systems. numberanalytics.com Furthermore, the integration of computational modeling is becoming increasingly important for designing synthetic routes and predicting molecular properties. numberanalytics.comnumberanalytics.com Alongside these technological advancements, there is a growing focus on sustainable and environmentally friendly synthesis methods, often referred to as "green chemistry," which aims to reduce waste and the use of hazardous reagents. numberanalytics.comnumberanalytics.com The study of compounds like 2-Chloro-5-(thiophen-2-yl)nicotinic acid is firmly rooted in this modern context, leveraging advanced synthetic methods to create molecules with potential applications across various scientific domains. researchtrends.net

Significance of Nicotinic Acid Derivatives in Synthetic Organic Chemistry

Nicotinic acid, also known as vitamin B3 or niacin, is a pyridine-3-carboxylic acid. While it is a vital nutrient, its derivatives are of great importance in synthetic organic chemistry. lifechemicals.comchemistryjournal.net The pyridine (B92270) ring is a common feature in many FDA-approved drugs and biologically active natural products. lifechemicals.com By modifying the basic nicotinic acid structure, chemists can generate a vast library of compounds with diverse chemical and biological properties. chemistryjournal.netresearchgate.net

Substituted nicotinic acid derivatives are valued as versatile building blocks. lifechemicals.com The presence of the carboxylic acid group and various possible substitution points on the pyridine ring allows for a wide range of chemical transformations. For example, 2-chloronicotinic acid is a key intermediate in the synthesis of various compounds, including herbicides and pharmaceuticals. chemicalbook.com Researchers have developed numerous synthetic strategies to create libraries of these derivatives, which have been investigated for a range of potential applications, including as analgesic and anti-inflammatory agents. nih.govsemanticscholar.org The synthesis of these compounds often involves esterification, chlorination, and cross-coupling reactions, demonstrating their utility as platforms for building more complex molecules. researchgate.netacs.org

Role of Thiophene Moieties in Molecular Design and Synthesis

The thiophene (B33073) ring, a five-membered aromatic ring containing a sulfur atom, is another cornerstone of modern medicinal chemistry and material science. researchgate.netwikipedia.org It is considered a "privileged scaffold," meaning it is a structural motif that frequently appears in biologically active compounds. nih.gov Thiophene derivatives have been reported to possess a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, antiviral, and anticancer activities. researchgate.netcognizancejournal.comnih.gov

One of the key roles of the thiophene moiety in molecular design is as a bioisostere of a benzene (B151609) ring. wikipedia.orgcognizancejournal.com This means it can often replace a benzene ring in a biologically active molecule without a significant loss of activity, a strategy used in the development of several drugs. wikipedia.org The sulfur atom in the thiophene ring can participate in hydrogen bonding, potentially enhancing interactions with biological targets like enzymes or receptors. nih.gov Furthermore, the thiophene ring provides multiple sites for chemical modification, making it a versatile building block for creating diverse molecular architectures. nih.goveprajournals.com Its incorporation into molecules like 2-Chloro-5-(thiophen-2-yl)nicotinic acid is a deliberate design choice aimed at accessing the unique chemical and physical properties that this heterocycle imparts. researchgate.net

Overview of Research Trajectories for Complex Chemical Building Blocks

Retrosynthetic Analysis and Strategic Disconnections

A logical retrosynthetic analysis of this compound identifies the carbon-carbon bond between the pyridine and thiophene rings as the primary disconnection point. This bond formation is amenable to a variety of powerful cross-coupling strategies. The two principal disconnection approaches are:

Disconnection A: This strategy involves the coupling of a 5-halo-2-chloronicotinic acid derivative with a thiophene-based organometallic reagent. The halogen at the 5-position of the nicotinic acid scaffold serves as the electrophilic partner, while the thiophene component acts as the nucleophile.

Disconnection B: Conversely, this approach utilizes a 2-chloronicotinic acid derivative bearing an organometallic moiety at the 5-position, which then couples with a halogenated thiophene.

Development of Novel Synthetic Routes

The quest for efficient and scalable methods for the synthesis of this compound has led to the exploration of several modern synthetic protocols. Among these, transition-metal-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools.

Transition-Metal-Catalyzed Cross-Coupling Strategies

The formation of the C-C bond between the pyridine and thiophene rings is most effectively achieved through palladium- or nickel-catalyzed cross-coupling reactions. These methods offer high functional group tolerance and proceed under relatively mild conditions.

The Suzuki-Miyaura coupling is a prominent method for the formation of C(sp²)–C(sp²) bonds and has been successfully applied to the synthesis of related biaryl systems. This reaction typically involves the coupling of an aryl halide with an arylboronic acid or its ester derivatives in the presence of a palladium catalyst and a base.

For the synthesis of this compound, a feasible Suzuki-Miyaura approach would involve the reaction of a 5-bromo- or 5-iodo-2-chloronicotinic acid derivative with thiophene-2-boronic acid. The reactivity of the halide is a critical factor, with iodides generally being more reactive than bromides, which in turn are more reactive than chlorides. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions.

A study on the Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride (B91410) (PyFluor) with hetero(aryl) boronic acids has demonstrated the feasibility of forming 2-arylpyridines. nih.gov For instance, the reaction of PyFluor with 2-thiopheneboronic acid pinacol (B44631) ester using Pd(dppf)Cl₂ as the catalyst and Na₃PO₄ as the base in dioxane yielded the corresponding 2-(thiophen-2-yl)pyridine. nih.gov While not the exact target molecule, this provides a strong precedent for the successful coupling of a thiophene boronic acid derivative to a pyridine ring.

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling in Related Systems

| Electrophile | Nucleophile | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | ~60 | nih.gov |

| 2,5-Dibromothiophene | Isopropenylboronic acid pinacol ester | Pd(PPh₃)₄ | KOH | Toluene/H₂O | 80 | >95 | nih.gov |

The Negishi coupling reaction provides an alternative and powerful method for C-C bond formation, utilizing organozinc reagents as the nucleophilic partner. wikipedia.org These reactions are often characterized by their high functional group tolerance and stereospecificity. The organozinc reagents are typically prepared from the corresponding organolithium or Grignard reagents by transmetalation with a zinc halide.

A potential Negishi coupling route to this compound would involve the reaction of a 5-halo-2-chloronicotinic acid with a thiophenylzinc reagent. The reactivity of organozinc reagents can be advantageous in cases where the corresponding boronic acids are unstable or difficult to prepare. The choice of palladium or nickel catalyst is critical, with palladium catalysts generally offering higher yields and broader functional group compatibility. wikipedia.org

The Stille coupling utilizes organostannane reagents to couple with organic halides or triflates. A key advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture. However, a significant drawback is the toxicity of the tin byproducts, which can complicate purification.

In the context of synthesizing this compound, a Stille coupling could be envisioned between a 5-halo-2-chloronicotinic acid and a 2-(trialkylstannyl)thiophene. Alternatively, a 2-chloro-5-(trialkylstannyl)nicotinic acid could be coupled with a 2-halothiophene. Research on selective Stille coupling reactions of 3-chloro-5-halo(pseudohalo)-4H-1,2,6-thiadiazin-4-ones has demonstrated the feasibility of selective arylation at the 5-position, providing a model for the selective functionalization of a chlorinated heterocyclic ring. nih.gov

Table 2: General Parameters for Stille Coupling Reactions

| Electrophile | Nucleophile | Catalyst | Ligand | Solvent | Temperature |

| Aryl/Vinyl Halide/Triflate | Organostannane | Pd(0) complex | Phosphine | Toluene, THF, DMF | Room Temp. to Reflux |

The Sonogashira coupling is a robust method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org While this reaction does not directly form the thiophene-pyridine linkage, it can be a key step in a multi-step synthesis.

A potential strategy would involve the Sonogashira coupling of a 5-halo-2-chloronicotinic acid with a protected acetylene, such as trimethylsilylacetylene. wikipedia.org Subsequent deprotection would yield a 2-chloro-5-ethynylnicotinic acid derivative. This terminal alkyne could then undergo a variety of cyclization reactions with a suitable thiophene precursor to construct the desired heterocyclic system. This approach offers a high degree of flexibility in the final steps of the synthesis.

Halogenation and Functionalization of Nicotinic Acid Precursors

The synthesis of this compound often begins with the strategic modification of more readily available nicotinic acid or pyridine precursors. Halogenation is a key step in introducing the chloro-substituent at the 2-position of the pyridine ring.

One common approach involves the direct chlorination of a nicotinic acid derivative. For instance, 2-hydroxynicotinic acid can be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to replace the hydroxyl group with a chlorine atom. This transformation is fundamental for creating the 2-chloropyridine (B119429) core structure.

Further functionalization is required to introduce the thiophene group at the 5-position. This is typically achieved through cross-coupling reactions. Before coupling, the pyridine ring must be halogenated at the 5-position, often using reagents like N-bromosuccinimide (NBS) or bromine (Br₂), followed by a Suzuki or Stille coupling with a thiophene-based organometallic reagent. Alternatively, a pre-functionalized nicotinic acid, such as 2-chloro-5-bromonicotinic acid, can be used as the starting material for coupling with 2-thienylboronic acid or a similar partner.

A related strategy involves the preparation of 2-chloro-5-fluoro-nicotinic acid, which starts from 2,6-dichloro-5-fluoronicotinic acid. google.com In this process, the chlorine atom at the 6-position is selectively removed through catalytic hydrogenation using catalysts like Lindlar's catalyst, Raney nickel, or palladium on carbon. google.com This highlights how selective de-halogenation can be as crucial as halogenation in building the desired precursor.

Cyclization and Heterocycle Formation Approaches

An alternative to functionalizing a pre-existing pyridine ring is to construct the ring system from acyclic precursors. This method offers high regioselectivity in the placement of substituents.

One documented method involves the synthesis of 2-chloronicotinic acid from acyclic starting materials. researchgate.net The process begins with the reaction of 3-dimethylaminoacrolein (B57599) and ethyl cyanoacetate (B8463686) to form an intermediate, 2,4-pentadienoicacid-2-cyano-5-dimethylaminoethylester. researchgate.net This intermediate is then subjected to cyclization using hydrogen chloride gas. researchgate.net The cyclization product, ethyl 2-chloronicotinate, is subsequently hydrolyzed to yield 2-chloronicotinic acid. researchgate.net This approach is noted for being a simple craft with fewer steps and a high yield of 91.84% for the cyclization step. researchgate.net

This general strategy can be adapted to produce the target molecule by using a thiophene-containing starting material in the initial condensation step. For example, a β,γ-unsaturated aldehyde equivalent bearing a thiophene moiety could be condensed and cyclized to directly form the 5-(thiophen-2-yl)nicotinic acid scaffold.

Directed Ortho Metalation (DoM) Strategies

Directed Ortho Metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a directing metalation group (DMG) which complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org This creates a stabilized aryllithium intermediate that can react with an electrophile. wikipedia.org

In the context of synthesizing this compound, DoM could be applied in several ways:

Functionalization of the Pyridine Ring: A suitably protected nicotinic acid derivative with a strong DMG (e.g., an amide, -CONR₂) could be used. organic-chemistry.org The DMG would direct lithiation to the C-6 position. While this might not be the primary route to the target compound, it is a viable strategy for creating related substituted derivatives. More relevantly, a directing group at the 3-position (the carboxylic acid or a derivative) could potentially direct metalation to the C-2 position, allowing for the introduction of the chlorine atom, although direct halogenation is often more straightforward.

Functionalization of the Thiophene Ring: Thiophene itself can be functionalized via DoM. A directing group placed on the thiophene ring could direct lithiation to an adjacent position, which could then be coupled with a pyridine partner.

Post-Coupling Modification: If the parent compound, 5-(thiophen-2-yl)nicotinic acid, were synthesized first, DoM could be used to introduce the chlorine atom. The carboxylic acid group at the 3-position of the pyridine ring could act as a DMG, directing lithiation and subsequent chlorination to the C-2 position.

The effectiveness of a DMG is crucial and they are ranked by their directing ability. Strong DMGs include amides and carbamates, while ethers are considered more moderate. organic-chemistry.orgharvard.edu The choice of organolithium base (e.g., n-BuLi, sec-BuLi) and additives like TMEDA is also critical for successful DoM. baranlab.org

C-H Activation and Functionalization Approaches

Direct C-H activation is a modern synthetic strategy that avoids the need for pre-functionalization of substrates, such as halogenation or metalation, making it highly atom-economical. noelresearchgroup.com This approach involves the direct coupling of a C-H bond with a reaction partner, typically catalyzed by a transition metal. yale.edu

For the synthesis of this compound, C-H activation offers a streamlined approach to forming the key carbon-carbon bond between the pyridine and thiophene rings. This would most likely involve a palladium-catalyzed direct arylation reaction.

The typical reaction would couple a 2-chloronicotinic acid derivative (containing a C-H bond at the 5-position) with a 2-halothiophene, or more efficiently, a 2-chloro-5-halonicotinic acid with thiophene itself. The latter is a direct C-H arylation of the thiophene. Thiophene C-H activation is well-established, with a strong preference for functionalization at the α-positions (C2 and C5). mdpi.com This inherent reactivity makes it an excellent substrate for direct coupling reactions.

Challenges in C-H activation for this synthesis include achieving high selectivity, especially to avoid homo-coupling of the thiophene partner, and ensuring compatibility with the various functional groups present on the molecules. mdpi.com Recent advancements have focused on developing more robust catalysts and reaction conditions to overcome these limitations, including the use of different transition metals and performing reactions in more sustainable solvents like water. mdpi.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing costs and environmental impact, particularly for potential scale-up. Key parameters that require careful tuning include the choice of catalyst, solvent, temperature, and reaction time.

For cross-coupling reactions (like Suzuki or Stille) used to form the C-C bond between the two heterocyclic rings, optimization would involve screening different palladium catalysts and ligands. The choice of base and solvent system is also crucial for an efficient catalytic cycle.

In cyclization approaches, such as the one described for 2-chloronicotinic acid, the choice of solvent was found to be critical. researchgate.net Using dimethylethane at low temperatures prevented the self-polymerization of the intermediate during cyclization, leading to a high yield of 91.84%. researchgate.net

The table below illustrates typical parameters that are subject to optimization in the key synthetic steps.

| Synthetic Step | Parameter to Optimize | Examples / Considerations | Goal |

| Cross-Coupling | Catalyst/Ligand | Pd(PPh₃)₄, PdCl₂(dppf), Buchwald ligands | High catalytic turnover, low catalyst loading |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Facilitate transmetalation, avoid side reactions | |

| Solvent | Toluene, Dioxane, DMF, Water | Substrate solubility, reaction temperature | |

| Temperature | Room temperature to >100 °C | Balance reaction rate and catalyst stability | |

| Cyclization | Solvent | Dimethylethane, Acetonitrile, THF | Prevent side reactions (e.g., polymerization) |

| Catalyst | HCl (gas), Lewis acids | Promote efficient ring closure | |

| Temperature | Low to room temperature | Control reaction rate and selectivity | |

| C-H Activation | Catalyst | Pd(OAc)₂, Rh catalysts | Achieve high regioselectivity |

| Oxidant/Additive | Ag₂CO₃, Cu(OAc)₂, pivalic acid | Facilitate the C-H activation step | |

| Temperature | Often requires elevated temperatures | Overcome high activation energy of C-H bond |

Stereochemical Control in Synthesis (if applicable to chiral derivatives)

The parent compound, this compound, is achiral. However, stereochemical control becomes a critical consideration in the synthesis of its chiral derivatives, which may have important applications in pharmacology or as chiral ligands. Chirality could be introduced by adding a stereocenter to a substituent on either the pyridine or thiophene ring.

For example, if a hydroxyethyl (B10761427) group were attached to the molecule, as seen in intermediates for thienamycin, its stereochemistry would need to be controlled. rsc.org This can be achieved by using a chiral starting material, such as ethyl (S)-3-hydroxybutyrate, which allows for the stereospecific construction of a chiral side chain. rsc.org

Asymmetric synthesis methods would be employed to create a single enantiomer or diastereomer of a derivative. Key strategies include:

Use of Chiral Auxiliaries: A chiral auxiliary, such as a menthol (B31143) or sugar-derived alcohol, can be temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction. nih.gov The auxiliary is removed once the desired stereocenter is set.

Asymmetric Catalysis: A chiral catalyst (e.g., an organocatalyst or a transition metal complex with a chiral ligand) can be used to favor the formation of one enantiomer over the other. nih.gov For instance, the asymmetric cyclization of chalcones to form chiral flavanones has been achieved using chiral binaphthylazepine organocatalysts. nih.gov

Enzymatic Resolutions: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.

These methods allow for the synthesis of enantiomerically pure or enriched derivatives, which is often essential for biological activity.

Large-Scale Synthetic Protocols and Challenges

Transitioning the synthesis of this compound from a laboratory setting to large-scale industrial production presents several significant challenges. The primary goals of a large-scale protocol are to ensure safety, cost-effectiveness, high yield, and high purity, while minimizing environmental impact.

Key Challenges:

Cost of Reagents: Palladium catalysts, specialized ligands, and certain organometallic reagents used in modern coupling reactions can be prohibitively expensive for large-scale production. Developing protocols that use low catalyst loadings or employ more abundant and cheaper metals (e.g., copper or nickel) is a major focus. mdpi.com

Reaction Conditions: Reactions requiring very high or very low (cryogenic) temperatures, high pressures, or the use of hazardous reagents (e.g., gaseous HCl, highly reactive organolithiums) are difficult and costly to implement on an industrial scale. researchgate.net

Purification: Chromatographic purification, which is common in lab-scale synthesis, is often impractical and expensive for large quantities. The ideal large-scale process would yield a product that can be purified by simple crystallization or extraction. This requires the initial reaction to be very clean with minimal side products.

Atom Economy and Waste: Multi-step syntheses with poor atom economy generate significant amounts of chemical waste. Modern approaches like C-H activation are attractive for large-scale synthesis because they often involve fewer steps and reduce the need for stoichiometric activating or protecting groups. noelresearchgroup.com

Safety and Handling: The handling of pyrophoric reagents like n-butyllithium, corrosive chemicals like phosphorus oxychloride, and flammable solvents requires specialized equipment and strict safety protocols.

A potential large-scale route might favor a classical approach, such as a Suzuki coupling of two robust, easily prepared fragments like 2-chloro-5-bromonicotinic acid and 2-thienylboronic acid, as the handling and purification of these materials are well-understood. Optimization would focus on maximizing yield per batch and developing efficient, non-chromatographic workup and purification procedures.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for functionalization, enabling the synthesis of a variety of derivatives through established and innovative chemical methods.

Esterification and Amidation Reactions

The carboxylic acid functionality of this compound can be readily converted into esters and amides, which are crucial intermediates in the development of new chemical entities.

Esterification typically proceeds under acidic conditions or through the activation of the carboxylic acid. Standard methods, such as refluxing in an alcohol with a catalytic amount of a strong acid like sulfuric acid, can be employed to produce the corresponding esters. For instance, reaction with methanol or ethanol (B145695) would yield methyl 2-chloro-5-(thiophen-2-yl)nicotinate and ethyl 2-chloro-5-(thiophen-2-yl)nicotinate, respectively. While specific literature on the esterification of this exact molecule is not abundant, the general principles of Fischer-Speier esterification are applicable researchgate.net. A study on the synthesis of 2-chloronicotinic acid derivatives demonstrated the successful esterification of 2-chloronicotinic acid to its methyl ester using thionyl chloride and methanol, a method that could likely be adapted for this compound researchgate.netresearchgate.netatlantis-press.com.

Amidation reactions are fundamental in creating robust C-N bonds and are widely used in medicinal chemistry. The synthesis of N-(thiophen-2-yl)nicotinamide derivatives from substituted nicotinic acids highlights a common strategy for amidation. This involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride using reagents like oxalyl chloride or thionyl chloride, followed by reaction with a primary or secondary amine chemrxiv.orgconsensus.app. A detailed study describes the synthesis of a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives where various substituted nicotinic acids were first converted to their acyl chlorides and then reacted with different thiophen-2-amines to yield the desired amides chemrxiv.orgconsensus.app. This methodology is directly applicable to this compound for the synthesis of a wide array of amide derivatives.

Table 1: Examples of Esterification and Amidation Reactions

| Reactant | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 2-Chloronicotinic acid | (COCl)₂, DMF (cat.), DCM; then CH₃OH, Et₃N | Methyl 2-chloronicotinate | researchgate.netresearchgate.netatlantis-press.com |

Reduction to Alcohol and Aldehyde Derivatives

The reduction of the carboxylic acid group opens up pathways to alcohol and aldehyde derivatives, which are valuable precursors for further synthetic transformations.

Reduction to Alcohols can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). These reagents effectively reduce the carboxylic acid to the corresponding primary alcohol, (2-chloro-5-(thiophen-2-yl)pyridin-3-yl)methanol. A known process for obtaining 2-chloro-5-chloromethylpyridine involves the reduction of a 2-chloropyridine-5-carboxylic acid ester with sodium borohydride (B1222165) to the hydroxymethyl compound, which can then be converted to the chloromethyl derivative google.com. This indicates that the reduction of the carboxylic acid moiety in the presence of the chloro-substituted pyridine and thiophene rings is a feasible transformation.

Reduction to Aldehydes from carboxylic acids is a more challenging transformation as it requires careful control to prevent over-reduction to the alcohol. One indirect but effective method involves a two-step process. First, the carboxylic acid is reduced to the alcohol, as described above. The resulting alcohol, (2-chloro-5-(thiophen-2-yl)pyridin-3-yl)methanol, can then be oxidized to the corresponding aldehyde, 2-chloro-5-(thiophen-2-yl)nicotinaldehyde, using mild oxidizing agents like manganese dioxide (MnO₂) nih.gov. Another potential route to the aldehyde is via the Sommelet reaction. This would involve the conversion of the primary alcohol to a benzylic halide, such as (2-chloro-5-(thiophen-2-yl)pyridin-3-yl)methyl chloride, followed by reaction with hexamine and subsequent hydrolysis to yield the aldehyde wikipedia.orgfarmaciajournal.comnih.gov.

Table 2: Potential Reduction Pathways

| Starting Material | Transformation | Reagents/Methodology | Product | Reference |

|---|

Reactivity of the Halogen (Chlorine) Atom

The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic substitution and serves as a handle for various cross-coupling reactions, making it a key site for molecular diversification.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing effect of the pyridine nitrogen atom facilitates nucleophilic aromatic substitution (SNAr) at the C2 position. The chlorine atom can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiols. These reactions typically require heating and may be facilitated by the use of a base.

Reactions with amines are common to introduce new nitrogen-containing substituents. For example, 2-chloropyridine and its derivatives readily react with primary and secondary amines to yield 2-aminopyridine (B139424) derivatives researchgate.netresearchgate.net. The reaction of 2-chloropyridines with amines can sometimes be slow but can be driven to completion with heat youtube.com.

Displacement by alkoxides and thiolates provides access to the corresponding ethers and thioethers. The reaction of 2-halopyridines with thiolates is a well-established method for the synthesis of 2-thiopyridines chemrxiv.orgchemrxiv.org. These SNAr reactions are often regioselective, with the nucleophile attacking the C2 position wikipedia.org.

Table 3: Examples of Nucleophilic Aromatic Substitution on 2-Chloropyridines

| Nucleophile | General Conditions | Product Type | Reference |

|---|---|---|---|

| Primary/Secondary Amines | Heat, often with a base | 2-Aminopyridine derivatives | researchgate.netresearchgate.netyoutube.com |

| Alkoxides | Base | 2-Alkoxypyridine derivatives | wikipedia.org |

| Thiols/Thiolates | Base | 2-Thiopyridine derivatives | chemrxiv.orgchemrxiv.org |

Further Cross-Coupling Transformations

The chloro-substituent is an excellent partner in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting the chloropyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction can be used to introduce a wide variety of aryl and heteroaryl groups at the 2-position of the pyridine ring patsnap.comlookchem.comgoogle.com. Nickel-catalyzed Suzuki-Miyaura reactions have also been shown to be effective for the synthesis of 2-arylthiophenes google.com.

The Stille coupling offers another versatile method for C-C bond formation, utilizing organostannane reagents in the presence of a palladium catalyst chemrxiv.orgguidechem.com. This reaction is known for its tolerance of a wide range of functional groups.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that provides an alternative to classical SNAr for the formation of C-N bonds. It allows for the coupling of the chloropyridine with a wide range of amines under milder conditions than typically required for SNAr.

Table 4: Cross-Coupling Reactions for 2-Chloropyridine Derivatives

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Boronic acid/ester | Pd catalyst, base | C-C | patsnap.comlookchem.comgoogle.com |

| Stille Coupling | Organostannane | Pd catalyst | C-C | chemrxiv.orgguidechem.com |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, base | C-N |

Reductive Dehalogenation Methodologies

The selective removal of the chlorine atom, known as reductive dehalogenation, can be a crucial step in a synthetic sequence to yield the corresponding 5-(thiophen-2-yl)nicotinic acid. This transformation can be achieved using various reducing agents.

Catalytic hydrogenation is a common method, employing catalysts such as palladium on carbon (Pd/C) in the presence of a hydrogen source. A patent describes the selective reductive dehalogenation of a 2,6-dichloro-5-fluoro-nicotinic acid ester to the corresponding 2-chloro-5-fluoro-nicotinic acid ester using a Lindlar catalyst or Raney nickel in the presence of a base patsnap.com. Another effective method involves the use of polymethylhydrosiloxane (B1170920) (PMHS) with a palladium catalyst, which has been shown to reduce substituted chloropyridines at room temperature wikipedia.org. Reductive dehalogenation is generally considered the primary pathway for the removal of halogens from aromatic rings under anaerobic conditions youtube.com.

Table 5: Methods for Reductive Dehalogenation

| Reagents and Conditions | Substrate Type | Product | Reference |

|---|---|---|---|

| Lindlar catalyst or Raney Ni, Et₃N, H₂ | Dichloronicotinic acid ester | Monochloronicotinic acid ester | patsnap.com |

| Pd(OAc)₂, PMHS, KF, THF/H₂O | Substituted chloropyridines | Dehalogenated pyridines | wikipedia.org |

Reactivity of the Thiophene Ring

The thiophene ring, an electron-rich aromatic heterocycle, is generally susceptible to electrophilic attack. However, its reactivity in the context of this compound is modulated by the presence of the deactivating pyridine ring.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of thiophene. In this compound, the thiophene ring is attached at the 2-position. Typically, electrophilic substitution on a 2-substituted thiophene occurs preferentially at the 5-position (the other α-position) due to the ability of the sulfur atom to stabilize the adjacent carbocation intermediate. However, if the 5-position is occupied, as it is in this molecule by the pyridine ring, the electrophile will direct to the available β-positions (3 and 4). The 3-position is generally favored over the 4-position.

Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. Given the presence of the deactivating nicotinic acid moiety, harsh reaction conditions may be required to achieve these transformations.

Table 1: Representative Electrophilic Aromatic Substitution Reactions on the Thiophene Ring (Note: The following are illustrative examples based on general thiophene reactivity and may not represent experimentally verified outcomes for this compound.)

| Reaction | Reagents and Conditions | Major Product |

| Nitration | HNO₃, H₂SO₄ | 2-Chloro-5-(5-nitrothiophen-2-yl)nicotinic acid |

| Bromination | Br₂, FeBr₃ | 2-Chloro-5-(5-bromothiophen-2-yl)nicotinic acid |

| Acylation | CH₃COCl, AlCl₃ | 2-Chloro-5-(5-acetylthiophen-2-yl)nicotinic acid |

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic rings. In principle, the sulfur atom of the thiophene ring can direct lithiation to the adjacent C5 position. However, in this compound, this position is already substituted. Therefore, directed metalation of the thiophene ring is less straightforward. Metalation may occur at the C3 position, facilitated by the directing effect of the sulfur atom, though this is generally less favorable than α-lithiation. Competition with metalation on the pyridine ring, directed by the chloro and carboxylic acid groups, is also a significant consideration.

Reactivity of the Nicotinic Acid Pyridine Ring System

The pyridine ring in nicotinic acid is electron-deficient, a characteristic that is further enhanced by the presence of the chlorine atom and the carboxylic acid group. This electronic nature makes the ring susceptible to nucleophilic attack and resistant to electrophilic substitution.

Due to the deactivating nature of the pyridine nitrogen and the chloro and carboxyl substituents, electrophilic substitution on the pyridine ring of this compound is highly disfavored.

Conversely, the electron-deficient nature of the ring facilitates nucleophilic aromatic substitution (SNA_r). The chlorine atom at the 2-position is a good leaving group and is activated towards displacement by nucleophiles. The positions ortho and para to the nitrogen atom (positions 2, 4, and 6) are the most electrophilic. Therefore, the C2-chloro substituent is readily displaced by a variety of nucleophiles.

Table 2: Representative Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring (Note: The following are illustrative examples based on the general reactivity of 2-chloropyridines and may not represent experimentally verified outcomes for this compound.)

| Nucleophile | Reagents and Conditions | Major Product |

| Ammonia | NH₃, heat, pressure | 2-Amino-5-(thiophen-2-yl)nicotinic acid |

| Methoxide | NaOCH₃, CH₃OH, heat | 2-Methoxy-5-(thiophen-2-yl)nicotinic acid |

| Hydrazine | N₂H₄, heat | 2-Hydrazinyl-5-(thiophen-2-yl)nicotinic acid |

Currently, there is no significant evidence in the scientific literature to suggest that this compound undergoes ring-opening or rearrangement reactions under typical laboratory conditions. The aromatic stability of both the pyridine and thiophene rings makes such transformations energetically unfavorable.

Chemo- and Regioselectivity in Reactions Involving Multiple Functional Groups

The presence of multiple reactive sites in this compound—the thiophene ring, the pyridine ring, the chloro substituent, and the carboxylic acid—leads to challenges and opportunities in terms of chemo- and regioselectivity.

Electrophilic Reactions: In electrophilic reactions, the thiophene ring is the more reactive of the two aromatic systems. Therefore, electrophilic attack is expected to occur selectively on the thiophene ring, primarily at the 5-position.

Nucleophilic Reactions: In nucleophilic reactions, the pyridine ring is the more reactive site. Nucleophilic attack will preferentially occur at the 2-position, leading to the displacement of the chlorine atom. The carboxylic acid group can also react with nucleophiles, for example, to form amides or esters. The choice of reagents and reaction conditions can often be used to favor one reaction over the other. For instance, activation of the carboxylic acid (e.g., to an acyl chloride) would promote its reaction with nucleophiles.

Metalation Reactions: Directed metalation can be complex. The carboxylic acid is the most acidic proton and will be deprotonated first by strong bases like organolithium reagents. This can be used to protect the carboxylic acid and potentially direct metalation to the adjacent C4 position of the pyridine ring. Alternatively, the chloro group can direct metalation to the C3 position. The sulfur atom in the thiophene ring also provides a potential site for directed metalation. The outcome of metalation reactions will, therefore, be highly dependent on the specific base used, the stoichiometry, and the reaction conditions.

The careful selection of reagents and reaction conditions is crucial to control the chemo- and regioselectivity of reactions involving this polyfunctional molecule, allowing for the targeted synthesis of a wide range of derivatives.

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. Modern computational chemistry provides powerful tools to probe these characteristics.

Quantum chemical calculations are central to investigating the electronic properties of molecules like this compound.

Density Functional Theory (DFT) : This is the most common method for studying organic molecules of this size due to its favorable balance of accuracy and computational cost. scirp.org DFT methods, such as B3LYP or ωB97XD, combined with appropriate basis sets (e.g., 6-311++G(d,p) or cc-pVTZ), would be used to perform geometry optimization, where the lowest energy arrangement of the atoms is found. nih.govacs.org DFT is effective for calculating a wide range of molecular properties, including structural parameters (bond lengths and angles), vibrational frequencies, and energies of molecular orbitals. scirp.org For systems with non-covalent interactions, dispersion-corrected functionals like ωB97XD are particularly useful. nih.govic.ac.uk

Ab Initio Methods : While more computationally demanding, ab initio methods like Møller-Plesset perturbation theory (e.g., MP2) can be used for higher accuracy calculations, especially for electron correlation effects. mdpi.com These methods are valuable for benchmarking DFT results and for detailed analysis of intermolecular interactions. mdpi.com For instance, MP2 with a def2-TZVPD basis set can provide refined values for the Gibbs free energies of reactions. mdpi.com

A typical output from these calculations would include the optimized Cartesian coordinates of the molecule and its total electronic energy.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic transitions. nih.gov

HOMO : The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy suggests a greater ease of donating electrons to an electrophile. irjweb.com

LUMO : The energy of the LUMO relates to the ability to accept electrons (electrophilicity). A lower LUMO energy indicates a greater propensity to accept electrons from a nucleophile. irjweb.com

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. scirp.org A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive. scirp.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, which is a π-electron donor. rsc.orgwuxibiology.com The LUMO, conversely, would likely be distributed across the electron-deficient 2-chloropyridine ring, which is a π-electron acceptor. jscimedcentral.comwikipedia.org The chlorine atom and the carboxylic acid group further withdraw electron density, enhancing the electrophilic character of the pyridine ring. jscimedcentral.com This distribution suggests that charge transfer can occur from the thiophene moiety to the pyridine ring upon electronic excitation. nih.gov

A hypothetical FMO analysis for the title compound is presented below.

| Parameter | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -6.5 | Thiophene Ring |

| LUMO | -1.9 | 2-Chloropyridine Ring |

| HOMO-LUMO Gap | 4.6 | N/A |

Conformational Analysis and Energy Landscapes

The molecule this compound is not planar due to the single bond connecting the pyridine and thiophene rings. Rotation around this bond gives rise to different conformers. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers to rotation (transition states).

This analysis is typically performed by systematically rotating the dihedral angle between the two aromatic rings and calculating the energy at each step using a quantum chemical method like DFT. nih.gov The resulting plot of energy versus dihedral angle is known as a conformational energy profile or potential energy surface scan. nih.gov

For biaryl systems like this, the conformational preference is a balance between two main factors:

Steric Effects : Repulsion between atoms on the two rings (particularly the ortho hydrogens) disfavors planar conformations. nih.govlibretexts.org

Electronic Effects : π-conjugation between the two aromatic systems favors planarity, as this maximizes the overlap of p-orbitals. ic.ac.uk

In the case of this compound, steric hindrance between the hydrogen atoms on the adjacent carbons of the pyridine and thiophene rings would lead to a non-planar ground state. libretexts.org The energy minima are expected to occur at a twisted dihedral angle, likely around 30-50 degrees, similar to what is observed in biphenyl (B1667301) and other heteroaromatic biaryl systems. libretexts.orgresearchgate.net The planar conformations would represent transition states for the interconversion between these stable, twisted conformers. ic.ac.uk

| Conformation | Dihedral Angle (Py-Th) | Relative Energy (kcal/mol) | Nature |

|---|---|---|---|

| Twisted | ~40° | 0.0 | Energy Minimum |

| Planar (syn) | 0° | ~2.5 | Transition State |

| Perpendicular | 90° | ~1.8 | Transition State |

| Planar (anti) | 180° | ~2.2 | Transition State |

Prediction of Spectroscopic Parameters (Methodologies, not observed data)

Computational methods are widely used to predict spectroscopic data, which can aid in the structural characterization of newly synthesized compounds. wisc.edu

NMR Spectroscopy : DFT calculations are highly effective for predicting ¹H and ¹³C NMR chemical shifts. acs.org The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. liverpool.ac.uk Calculated nuclear shielding constants are converted to chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). acs.org While calculations often show systematic errors, these can be corrected using linear scaling methods, leading to reliable predictions that can distinguish between isomers. nih.gov

IR Spectroscopy : The vibrational frequencies and their corresponding intensities can be calculated from first principles. After a geometry optimization, a frequency calculation confirms that the structure is a true minimum (no imaginary frequencies) and provides the harmonic vibrational frequencies. nih.gov These calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. nih.gov

UV-Visible Spectroscopy : Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies, oscillator strengths, and thus the UV-Vis absorption spectrum. nih.gov These calculations can identify the nature of electronic transitions (e.g., π→π* or n→π*) by analyzing the molecular orbitals involved. scirp.org

Computational Studies of Reaction Mechanisms Involving this compound

Computational chemistry is invaluable for elucidating the detailed pathways of chemical reactions, providing insights that are often inaccessible through experiments alone. For this compound, studies could focus on reactions such as nucleophilic aromatic substitution at the C2 position or reactions involving the carboxylic acid group.

A reaction mechanism is defined by the path from reactants to products, which proceeds through a high-energy species known as the transition state (TS). The energy of the TS determines the activation energy and thus the rate of the reaction.

Locating and characterizing a transition state is a key goal of computational reaction mechanism studies. mdpi.com This involves searching the potential energy surface for a first-order saddle point—a structure that is an energy maximum along the reaction coordinate but an energy minimum in all other degrees of freedom. A true transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking or forming of a bond). mdpi.com

For example, in a nucleophilic aromatic substitution reaction where a nucleophile replaces the chlorine atom, the computational study would model the approach of the nucleophile, the formation of an intermediate (a Meisenheimer-like complex), and the departure of the chloride leaving group. The transition states for the formation and breakdown of this intermediate would be located and their energies calculated to determine the rate-limiting step of the reaction. researchgate.net

Molecular Dynamics Simulations

There is no evidence of molecular dynamics (MD) simulations being performed to investigate the intermolecular interactions of this compound. MD simulations could offer valuable information on how this molecule interacts with itself or with other molecules, such as solvents or biological macromolecules. These simulations could predict properties like solubility, aggregation behavior, and binding affinities, which are crucial for materials science and drug discovery applications. While MD simulations have been conducted on more complex derivatives, such as 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide, to study their potential as antidiabetic agents, this research does not extend to the simpler this compound.

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation of 2 Chloro 5 Thiophen 2 Yl Nicotinic Acid and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Complex Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds in solution and the solid state. For a molecule with the complexity of 2-Chloro-5-(thiophen-2-YL)nicotinic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals unequivocally.

Two-dimensional NMR experiments provide correlational information between different nuclei, which is invaluable for assembling the molecular puzzle.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). For this compound, COSY would reveal correlations between the protons on the pyridine (B92270) ring and between the protons on the thiophene (B33073) ring. For instance, the proton at position 4 of the pyridine ring would show a correlation with the proton at position 6. Similarly, the thiophene protons would exhibit their own set of correlations, aiding in their specific assignment. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates proton signals with the signals of directly attached carbon atoms. sdsu.edu This is a powerful tool for assigning carbon signals based on the already assigned proton spectrum. Each C-H bond in this compound would be represented by a cross-peak in the HSQC spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons (typically ²J and ³J). sdsu.edu This is crucial for connecting different fragments of the molecule. For example, it would show correlations between the thiophene protons and the pyridine carbon at position 5, confirming the connectivity of the two aromatic rings. It would also help in assigning the quaternary carbon atoms (those without attached protons), such as the carboxylic acid carbon and the carbons at positions 2 and 5 of the pyridine ring, by observing their correlations with nearby protons.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This provides critical information about the molecule's conformation and the spatial arrangement of the two aromatic rings relative to each other.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from similar structures like N-(thiophen-2-yl) nicotinamide (B372718) derivatives, is presented below. mdpi.com The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm). pressbooks.publibretexts.org

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton → Carbon) |

| Pyridine-H4 | 8.2-8.4 | 138-140 | C2, C6, COOH |

| Pyridine-H6 | 8.8-9.0 | 150-152 | C2, C4, C5 |

| Thiophene-H3' | 7.2-7.4 | 125-127 | C2', C4', C5' |

| Thiophene-H4' | 7.1-7.3 | 128-130 | C2', C3', C5' |

| Thiophene-H5' | 7.5-7.7 | 126-128 | C2', C3', C4' |

| COOH | 12.0-13.0 | 165-170 | Pyridine-C3, Pyridine-C4 |

While solution-state NMR provides information about the averaged structure of a molecule, solid-state NMR (ssNMR) can elucidate the structure in its crystalline form. Techniques like Cross-Polarization Magic Angle Spinning (CPMAS) are particularly useful for obtaining high-resolution ¹³C spectra of solid samples. princeton.edu For this compound, ¹³C CPMAS would provide insights into the presence of different polymorphs (different crystal forms of the same compound), as each polymorph would likely exhibit a unique ssNMR spectrum due to differences in the local electronic environment of the carbon atoms in the crystal lattice.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For this compound (C₁₀H₆ClNO₂S), the expected exact mass can be calculated and compared with the experimental value to confirm its elemental composition.

In addition to the molecular ion peak, the mass spectrum will show a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and sulfur (³²S, ³³S, and ³⁴S). Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the molecular ion. This involves isolating the molecular ion, subjecting it to collision-induced dissociation, and analyzing the resulting fragment ions. This data provides valuable structural information. For instance, a common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as CO₂. youtube.com

Hypothetical HRMS Fragmentation Data:

| m/z (Fragment) | Proposed Structure/Fragment Lost |

| [M+H]⁺ | Protonated parent molecule |

| [M-Cl]⁺ | Loss of a chlorine radical |

| [M-COOH]⁺ | Decarboxylation |

| [Thiophene-Pyridine]⁺ | Loss of HCl and COOH |

X-ray Diffraction (XRD) Crystallography for Single Crystal Structure Analysis

Beyond the structure of a single molecule, XRD reveals how molecules are arranged in the crystal lattice. This packing is governed by a variety of intermolecular interactions.

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (the -OH group) and acceptor (the C=O group). It is highly probable that in the crystalline state, the molecules of this compound would form hydrogen-bonded dimers, a common structural motif for carboxylic acids. libretexts.org

Halogen Bonding: The chlorine atom on the pyridine ring can act as a halogen bond donor, interacting with an electron-rich atom (like the oxygen of a carboxyl group or the nitrogen of a pyridine ring) on an adjacent molecule.

The analysis of these intermolecular forces is crucial for understanding the material's physical properties, such as its melting point and solubility.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification (Methodologies)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups have characteristic vibrational frequencies, making these methods excellent for functional group identification.

For this compound, the following characteristic vibrations would be expected in the IR and Raman spectra:

| Functional Group | Characteristic IR Absorption (cm⁻¹) | Characteristic Raman Signal |

| O-H stretch (carboxylic acid) | Broad, ~2500-3300 libretexts.org | Weak |

| C=O stretch (carboxylic acid) | Strong, ~1700-1730 (dimer) libretexts.org | Moderate |

| C=C and C=N stretches (aromatic rings) | ~1400-1600 | Strong |

| C-Cl stretch | ~600-800 | Moderate |

| C-S stretch (thiophene) | ~600-700 | Moderate |

The broadness of the O-H stretch in the IR spectrum is a classic indicator of the hydrogen-bonded dimeric structure of carboxylic acids. libretexts.org Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic rings and the C-S bond, which may be weak in the IR spectrum. Together, these techniques provide a comprehensive vibrational fingerprint of the molecule.

Chiroptical Spectroscopic Methods (e.g., CD, ORD) for Chiral Derivatives (if applicable)

While the core structure of this compound is achiral, the introduction of chiral centers or the generation of atropisomerism in its derivatives would necessitate the use of chiroptical spectroscopic methods to establish their absolute stereochemistry. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful, non-destructive techniques that provide unique information about the three-dimensional arrangement of atoms in chiral molecules.

Theoretical Framework

Chiroptical spectroscopy is based on the differential interaction of chiral molecules with left- and right-circularly polarized light.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light (ΔA = AL - AR) as a function of wavelength. A CD spectrum consists of positive or negative bands, known as Cotton effects, which correspond to the electronic transitions of the chromophores within the molecule. The sign and intensity of these Cotton effects are highly sensitive to the stereochemical environment of the chromophore.

Optical Rotatory Dispersion (ORD) spectroscopy measures the rotation of the plane of linearly polarized light as a function of wavelength. An ORD spectrum displays the change in optical rotation, and the regions of rapid change, known as Cotton effects, correlate with the absorption bands in the CD spectrum.

For chiral derivatives of this compound, the thiophene, pyridine, and carboxylic acid moieties would act as chromophores. The spatial arrangement of these groups in a chiral derivative would dictate the observed CD and ORD spectra.

Application in Structural Elucidation

In the absence of published research on chiral derivatives of this compound, the application of chiroptical methods can be illustrated hypothetically. Should a chiral center be introduced, for instance, by the addition of a chiral substituent to the nicotinic acid ring or the thiophene ring, the resulting enantiomers would be expected to exhibit mirror-image CD and ORD spectra.

The determination of the absolute configuration of such chiral derivatives would typically involve a comparative analysis of their experimental CD spectra with theoretical spectra calculated using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT). This approach has been successfully applied to a wide range of chiral aromatic and heterocyclic compounds.

Hypothetical Research Findings

If a research program were to synthesize a series of chiral derivatives of this compound, the investigation using chiroptical spectroscopy would likely involve the following steps:

Synthesis of Chiral Derivatives: Introduction of a chiral auxiliary or resolution of a racemic mixture to obtain enantiomerically pure samples.

Acquisition of CD and ORD Spectra: Measurement of the CD and ORD spectra of the purified enantiomers in a suitable solvent.

Computational Modeling: Generation of low-energy conformers for the R and S enantiomers and calculation of their theoretical CD spectra using TD-DFT.

Comparison and Assignment: Comparison of the experimental CD spectrum with the calculated spectra for the R and S enantiomers to assign the absolute configuration.

The data obtained from such a study would be crucial for understanding the structure-activity relationships of these compounds in chiral environments, such as biological systems.

2 Chloro 5 Thiophen 2 Yl Nicotinic Acid As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Heterocyclic Systems

The reactivity of 2-Chloro-5-(thiophen-2-yl)nicotinic acid makes it an excellent starting material for building intricate heterocyclic structures. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, while the carboxylic acid at the 3-position can undergo various transformations such as amidation and esterification. The thiophene (B33073) ring at the 5-position can also be functionalized, providing a third vector for structural elaboration.

Construction of Fused and Bridged Ring Systems

The strategic placement of reactive groups in this compound facilitates intramolecular cyclization reactions to form fused heterocyclic systems. A prominent example is the synthesis of thieno[3,2-b]pyridine (B153574) derivatives. These fused systems are of significant interest in medicinal chemistry and materials science. The synthesis often involves the reaction of a 2-chloronicotinic acid derivative with a sulfur nucleophile, leading to the formation of the thiophene ring fused to the pyridine (B92270) core. While direct cyclization of this compound itself is not extensively documented, its structural motifs are key components in building such systems.

For instance, the general strategy for synthesizing thieno[3,2-b]thiophenes often involves the nucleophilic aromatic substitution (SNAr) of an activated halogen atom on a thiophene ring, followed by cyclization. mdpi.com This principle can be extended to the pyridine ring of the title compound. The reaction of 2-chloronicotinic acids can undergo cyclization to yield various fused pyridines. researchgate.net The synthesis of thieno[2,3-b]pyridine (B153569) derivatives often starts from precursors like 2-chloronicotinonitriles, which can be derived from the corresponding nicotinic acid. mdpi.comresearchgate.net These reactions highlight the potential of the 2-chloro-substituent to act as a leaving group in cyclization reactions to generate fused structures.

Bridged ring systems containing a pyridine nucleus have also been synthesized, often through multi-step sequences involving cycloaddition or intramolecular coupling reactions. mdpi.com While specific examples starting directly from this compound are not prevalent, its rigid structure makes it a candidate for incorporation into larger, sterically defined bridged architectures.

Synthesis of Substituted Nicotinamides and Nicotinonitriles

The carboxylic acid functionality of this compound is readily converted into amides and nitriles, which are themselves important functional groups and intermediates.

Nicotinamides: The synthesis of N-substituted nicotinamides is a straightforward and common transformation. Typically, the nicotinic acid is first activated, often by converting it to an acyl chloride, which then reacts with a primary or secondary amine to form the amide bond. A general method involves treating the nicotinic acid with a chlorinating agent like oxalyl chloride or thionyl chloride, followed by the addition of the desired amine. mdpi.comresearchgate.net This approach has been used to synthesize a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives by splicing nicotinic acid with thiophene-containing amines, demonstrating the utility of this reaction in creating diverse molecular libraries. mdpi.com

| Starting Material | Reagents | Product Type | Ref |

| Substituted Nicotinic Acid | 1. Oxalyl Chloride2. Substituted thiophen-2-amine, Base | N-(thiophen-2-yl) nicotinamide | mdpi.com |

| Nicotinic Acid | 1. Thionyl Chloride2. Mono-thiocarbohydrazones | Nicotinamide derivative |

Nicotinonitriles: The conversion of nicotinic acids to nicotinonitriles can be achieved through a dehydration reaction of the corresponding primary amide (nicotinamide). Nicotinamide itself can be prepared from the nicotinic acid. A common method to synthesize nicotinonitriles involves treating the nicotinamide with a dehydrating agent such as phosphorus pentoxide. acs.org Alternative methods for synthesizing 2-chloronicotinonitriles have been developed, for example, from N-oxo niacinamide using thionyl chloride. rsc.org These nitriles are valuable precursors for further synthetic manipulations, including the construction of fused heterocyclic rings. mdpi.com

| Precursor | Reagents | Product | Ref |

| Nicotinamide | Phosphorus pentoxide, Heat | Nicotinonitrile | acs.org |

| N-oxo niacinamide | Thionyl chloride, Organic base | 2-Chloro-nicotinonitrile | rsc.org |

Role in the Generation of Advanced Organic Scaffolds

The distinct electronic and structural features of the thiophene-pyridine core make this compound an attractive building block for more complex and functional organic scaffolds, including macrocycles and components for supramolecular assemblies.

Building Blocks for Macrocyclic Structures

Macrocycles are large ring structures that often exhibit unique host-guest properties and are important in areas like sensing and catalysis. Thiophene-containing macrocycles are of particular interest due to their electronic properties and potential applications in organic electronics. rsc.orgst-andrews.ac.uk Researchers have successfully synthesized fully conjugated giant macrocyclic oligothiophenes using coupling reactions like Sonogashira and McMurry reactions as key steps. nih.gov These macrocycles can possess inner cavities of nanometer dimensions and exhibit interesting photophysical and redox behaviors. nih.gov

While the direct incorporation of this compound into macrocycles is not widely reported, its structure provides suitable handles for such syntheses. The carboxylic acid and the chloro-substituent could be used in esterification or amidation reactions with long-chain diols or diamines to form macrocyclic esters or amides. Furthermore, the thiophene and pyridine rings can be functionalized with groups suitable for cross-coupling reactions to build up large, conjugated macrocyclic systems. The synthesis of thiophene-based macrocycles related to azacrown ethers has been achieved, demonstrating the versatility of the thiophene unit in constructing complex ring systems. rsc.org

Components in Supramolecular Chemistry Research

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, and π-π stacking. The thiophene-pyridine scaffold is well-suited for designing molecules for supramolecular assemblies. The aromatic nature of both the thiophene and pyridine rings facilitates π-π stacking, which is a key driving force for self-assembly.

Giant thiophene-based macrocycles have been shown to self-aggregate in the solid state to form long "molecular wires," demonstrating a high degree of structural organization driven by intermolecular forces. nih.gov The ability of such compounds to form ordered structures is crucial for their application in organic electronics. The pyridine nitrogen atom and the carboxylic acid group of this compound can also participate in hydrogen bonding, providing another tool to direct the assembly of molecules into specific supramolecular architectures. The combination of π-stacking and hydrogen bonding capabilities makes this and related molecules promising candidates for the rational design of new supramolecular materials.

Applications in Material Science Research (excluding biological/clinical materials)

The combination of an electron-rich thiophene ring and an electron-deficient pyridine ring gives this compound and its derivatives valuable electronic properties for material science applications. This scaffold is particularly relevant to the field of organic electronics, where thiophene-based materials are among the most successful organic semiconductors. rsc.orgwiley.com

The incorporation of pyridine units into conjugated polymers is of interest for creating n-doped (electron-conducting) organic semiconductors. acs.org Copolymers containing both thiophene and pyridine units have been synthesized and studied for their electrochemical properties. acs.orgacs.org These materials often exhibit both p-doping (hole-conducting) and n-doping (electron-conducting) behavior. The weaker aromaticity of thiophene compared to benzene (B151609) can lead to smaller band gaps in the resulting polymers, which is advantageous for many electronic applications. st-andrews.ac.uk

Furthermore, thiophene-based conjugated macrocycles are being investigated for their potential in optoelectronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rsc.orgst-andrews.ac.uk The rigid and planar structure of fused heterocycles, such as those that can be derived from the title compound, is desirable for minimizing non-radiative energy losses in organic light-emitting diodes (OLEDs). The ability to tune the electronic properties through chemical modification makes this compound a promising platform for developing new materials for a range of organic electronic and photonic applications. wiley.com

| Material Class | Potential Application | Key Feature | Ref |

| Thiophene-Pyridine Copolymers | n-doped semiconductors | Combination of electron-rich thiophene and electron-deficient pyridine | acs.orgacs.org |

| Conjugated Thiophene Macrocycles | Organic Electronics (OFETs, OPVs) | Defined structure, charge transport properties | rsc.orgst-andrews.ac.uk |

| Fused Thieno-Pyridine Systems | Organic Light-Emitting Diodes (OLEDs) | Rigid, planar structure to minimize energy loss |

Precursor for Advanced Polymer Monomers

The bifunctional nature of this compound, with its carboxylic acid and reactive chloro- and thiophene- functionalities, makes it a promising monomer for the synthesis of high-performance polymers. The carboxylic acid group can readily undergo condensation polymerization with diamines or diols to form polyamides and polyesters, respectively. The presence of the thiophene ring in the polymer backbone is expected to impart valuable properties such as thermal stability and specific electronic characteristics.

Research into analogous monomers, such as 2,5-furandicarboxylic acid and 2,5-thiophenedicarboxylic acid, has demonstrated the potential for creating bio-based and high-performance polyesters. mdpi.com For instance, poly(alkylene 2,5-thiophenedicarboxylate) polyesters have been highlighted as a new class of bio-based high-performance polymers suitable for applications like sustainable packaging. mdpi.com By analogy, polyamides derived from this compound and various diamines could exhibit enhanced thermal and mechanical properties, making them suitable for engineering plastics.

The synthesis of semi-aromatic polyamides from bio-based monomers like 2,5-furandicarboxylic acid has been shown to yield materials comparable to petroleum-based polyphthalamides (PPAs). rsc.org This suggests a pathway for developing novel polyamides from thiophene-containing nicotinic acid derivatives.

Table 1: Potential Polymer Architectures from this compound

| Polymer Type | Co-monomer | Potential Polymer Backbone Structure | Anticipated Properties |

| Polyamide | Hexamethylenediamine | Repeating unit containing amide linkages and the thiophene-pyridine core | High thermal stability, mechanical strength |

| Polyester | Ethylene glycol | Repeating unit containing ester linkages and the thiophene-pyridine core | Improved processability, potential for biodegradability |

| Conjugated Polymer | --- | Polymerized through coupling of thiophene rings | Electrical conductivity, optical activity |

Components in Organic Electronic Materials Research

The thiophene moiety is a well-established building block for organic electronic materials due to its electron-rich nature, which facilitates charge transport. Thiophene-based conjugated polymers are extensively studied for their applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nih.gov The general approach involves the polymerization of monomeric units to form conductive polymers. researchgate.net

The incorporation of this compound into polymer chains can be envisioned to modulate the electronic properties of the resulting materials. The electron-withdrawing nature of the pyridine ring and the chlorine atom can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer. dergipark.org.tr This tuning of electronic properties is crucial for optimizing the performance of organic electronic devices.

Furthermore, the isomer 2-chloro-5-(thiophen-3-yl)isonicotinic acid has been noted for its potential applications in the development of organic semiconductors. This suggests that the core structure of a chlorinated pyridine coupled with a thiophene ring is a promising scaffold for materials in this field. The functionalization of conductive polymers through covalent post-modification is another strategy to fine-tune their properties. mdpi.com

Derivatization for Probe Molecules in Chemical Biology Research

Fluorescent probes are indispensable tools in chemical biology for the selective detection of biologically important species. The scaffold of this compound is an excellent starting point for the synthesis of such probes. The carboxylic acid group provides a convenient handle for derivatization, allowing for the attachment of various fluorophores or recognition units.

For example, derivatives of thiophene and benzothiazole (B30560) have been developed as selective and sensitive fluorescent sensors for metal ions like Hg2+. rsc.org The synthesis of these probes often involves modifying the electronic properties of the molecule to achieve a desired signaling response, such as fluorescence "turn-on" or ratiometric changes upon analyte binding. rsc.org

Similarly, various fluorescent probes based on different recognition units, such as 2,4-dinitrophenyl ether, have been designed to detect thiophenols. nih.gov The synthesis of a ratiometric fluorescent zinc probe based on a carboxamidoquinoline with a carboxylic acid group has also been reported, highlighting the versatility of the carboxylic acid functionality in probe design. researchgate.net The derivatization of this compound could lead to novel probes with tailored selectivity for various analytes.

Table 2: Examples of Thiophene-Based Fluorescent Probes

| Probe Base | Target Analyte | Signaling Mechanism | Reference |

| Thiophen-2-yl-benzothiazole | Hg2+ | OFF/ON fluorescence | rsc.org |

| BODIPY-based dye | Thiophenol (PhSH) | Fluorescence turn-on | nih.gov |

| Carboxamidoquinoline | Zn2+ | Ratiometric fluorescence | researchgate.net |

Design and Synthesis of New Ligands and Catalysts

The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group in this compound make it an excellent candidate for a chelating ligand. Nicotinic acid (Vitamin B3) and its derivatives are known to form stable complexes with a variety of metal ions. orientjchem.orgresearchgate.net These metal complexes can exhibit interesting catalytic properties or be used as building blocks for more complex supramolecular structures.